2,2,2-Trifluoroethanol-d3

Description

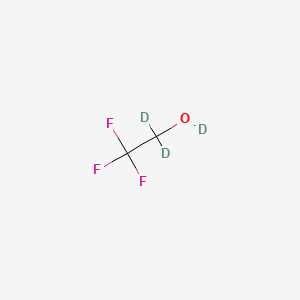

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQDFWAXVIIEBN-IDPMSXFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(F)(F)F)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227989 | |

| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77253-67-9 | |

| Record name | 2,2,2-Trifluoroethan-1,1-d2-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77253-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoroethanol-d3 for Advanced Research Applications

Introduction: Beyond a Standard Deuterated Solvent

2,2,2-Trifluoroethanol-d3, a deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE), is a colorless liquid recognized for its unique solvating properties.[1][2] While it is a staple as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, its utility extends far beyond this singular application.[3][4] The strategic replacement of the hydroxyl and alpha-carbon protons with deuterium atoms (CF₃CD₂OD) renders it invaluable for mechanistic studies, reaction kinetics, and as a specialized solvent in the synthesis of complex molecules.[4] This guide delves into the core chemical properties of TFE-d3, providing the technical foundation necessary for its effective implementation in demanding research environments.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a solvent's physical properties is paramount for its effective use in experimental design. TFE-d3 is a hygroscopic liquid that should be stored at room temperature away from light and moisture.[2][4] Key physical data are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂D₃F₃O | [5] |

| Molecular Weight | 103.06 g/mol | [4][6] |

| CAS Number | 77253-67-9 | [4][5] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.415 g/mL at 25 °C | [1][7][8] |

| Melting Point | -44 °C | [1][7][8] |

| Boiling Point | 77-80 °C | [1][7][8] |

| Refractive Index (n20/D) | 1.3 | [1][7][8] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [8] |

| Isotopic Purity | Typically ≥99.5 atom % D | [8][9] |

Synthesis and Isotopic Integrity

Industrially, the non-deuterated analog, 2,2,2-Trifluoroethanol, is synthesized through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives.[10][11] A similar principle is applied for the deuterated version, employing deuterium-donating reagents to achieve high levels of isotopic incorporation. The high isotopic purity, often exceeding 99.5%, is critical for minimizing residual proton signals in ¹H NMR spectroscopy, thereby ensuring a clean spectral baseline for the analysis of solutes.[8][9]

Spectroscopic Profile: The Analytical Fingerprint

The spectroscopic characteristics of TFE-d3 are fundamental to its application, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, TFE-d3 is a key tool for NMR-based structural elucidation and reaction monitoring.[2] The absence of protons on the hydroxyl and adjacent carbon eliminates large solvent signals that would otherwise obscure the signals of the analyte.

Typical NMR Data:

-

¹H NMR: A residual proton signal may be observed, the chemical shift of which can vary depending on temperature and solute concentration.[12]

-

¹³C NMR: The carbon signals are typically observed at approximately 126.3 ppm (quartet, J(C,F)) for the trifluoromethyl carbon and 61.5 ppm (multiplet) for the deuterated methylene carbon.[12] The carbon-deuterium coupling constant (J(C,D)) is around 22 Hz.[12]

Infrared (IR) Spectroscopy

The IR spectrum of TFE-d3 is distinguished by the vibrational modes associated with the C-D and O-D bonds, which absorb at lower frequencies compared to their C-H and O-H counterparts due to the heavier mass of deuterium. This isotopic shift is a valuable tool for studying hydrogen bonding and other intermolecular interactions.

Mass Spectrometry

In mass spectrometry, TFE-d3 will exhibit a molecular ion peak (M+) that is three mass units higher than its non-deuterated analog due to the presence of three deuterium atoms.[8][9] This predictable mass shift is useful for confirming the identity and isotopic enrichment of the molecule.

Core Applications in Research and Development

The unique properties of TFE-d3 make it a versatile tool in several areas of chemical and pharmaceutical research.

Advanced NMR Solvent

TFE-d3 is an excellent solvent for a wide array of organic and inorganic compounds.[1] Its ability to disrupt hydrogen bonding makes it particularly effective for studying protein folding and stability, as well as for denaturing DNA and RNA molecules for structural analysis.[13][14]

Mechanistic and Kinetic Isotope Effect Studies

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By comparing reaction rates in TFE-d3 versus non-deuterated TFE, researchers can gain insights into reaction mechanisms, particularly those involving proton transfer steps.

Pharmaceutical and Drug Development

In the pharmaceutical industry, TFE and its deuterated analog are used as solvents and co-solvents to improve the solubility and bioavailability of poorly soluble drug candidates.[13][15] The trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, making TFE-d3 a valuable building block in the synthesis of fluorinated drug compounds.[13]

Experimental Protocol: Preparation of an NMR Sample using 2,2,2-Trifluoroethanol-d3

This protocol outlines the standard procedure for preparing a sample for NMR analysis using TFE-d3.

Objective: To prepare a homogeneous solution of an analyte in TFE-d3 for high-resolution NMR spectroscopy.

Materials:

-

Analyte of interest

-

2,2,2-Trifluoroethanol-d3 (≥99.5 atom % D)

-

High-precision balance

-

NMR tube (5 mm or as appropriate for the spectrometer)

-

Pipettes

-

Vortex mixer

Procedure:

-

Analyte Weighing: Accurately weigh 1-10 mg of the analyte directly into the NMR tube. The exact amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.

-

Solvent Addition: Using a clean, dry pipette, add approximately 0.5-0.7 mL of TFE-d3 to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the analyte is completely dissolved. Visual inspection should confirm a clear, homogeneous solution.

-

Sample Transfer and Labeling: Ensure the final solution volume is appropriate for the NMR spectrometer's probe. Properly label the NMR tube with the sample identity.

-

Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Visualization of Experimental Workflow

Caption: Workflow for NMR sample preparation and analysis using TFE-d3.

Safety and Handling

2,2,2-Trifluoroethanol-d3 is a flammable liquid and vapor.[5][16] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin irritation.[5][6] It is also suspected of damaging fertility.[5][16]

Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[17][18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[17][19]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][19]

-

Ground/bond container and receiving equipment to prevent static discharge.[17][18]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[17][18]

Conclusion

2,2,2-Trifluoroethanol-d3 is a powerful and versatile tool for researchers and scientists in both academic and industrial settings. Its unique combination of physical and chemical properties, particularly its utility as an NMR solvent and its role in mechanistic studies and pharmaceutical synthesis, underscores its importance in modern chemical science. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

-

2,2,2-TRIFLUOROETHANOL-D3 77253-67-9 wiki. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,2,2-Trifluoroethanol-d3 - Steffen's Chemistry Pages - Science and Fun. (2013, December 10). Retrieved January 21, 2026, from [Link]

-

2,2,2-Trifluoroethanol-d3, 99.5 atom % D - Scientific Laboratory Supplies. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS - Loba Chemie. (2016, April 16). Retrieved January 21, 2026, from [Link]

-

2,2,2-Trifluoroethanol - chemeurope.com. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 2,2,2-TRIFLUOROETHANOL-D3 | 77253-67-9 [chemicalbook.com]

- 4. isotope.com [isotope.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,2,2-Trifluoroethanol-d{3}, 99% (Isotopic) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2,2,2-TRIFLUOROETHANOL-D3 | 77253-67-9 [chemicalbook.com]

- 8. 2,2,2-三氟乙醇-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 11. 2,2,2-Trifluoroethanol [chemeurope.com]

- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 13. nbinno.com [nbinno.com]

- 14. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. mmbio.byu.edu [mmbio.byu.edu]

- 18. lobachemie.com [lobachemie.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoroethanol-d3: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Standard Deuterated Solvent

In the landscape of modern analytical chemistry and drug development, the choice of solvent is a critical parameter that can dictate the success of an experiment. 2,2,2-Trifluoroethanol-d3 (TFE-d3), the deuterated analogue of 2,2,2-Trifluoroethanol, has emerged as a specialized and powerful tool, particularly in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth exploration of the physical properties, unique applications, and detailed experimental protocols for TFE-d3, offering field-proven insights for researchers and scientists.

Core Physical and Chemical Properties of 2,2,2-Trifluoroethanol-d3

A thorough understanding of the physicochemical properties of TFE-d3 is fundamental to its effective application. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂D₃F₃O |

| Molecular Weight | 103.06 g/mol [1] |

| CAS Number | 77253-67-9[1] |

| Appearance | Colorless liquid |

| Melting Point | -44 °C[2] |

| Boiling Point | 77-80 °C[2] |

| Density | 1.415 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.3 |

| Isotopic Purity | Typically ≥99.5 atom % D |

| Solubility | Miscible with water and many organic solvents |

| Hygroscopicity | Hygroscopic |

The Rationale for Utilizing 2,2,2-Trifluoroethanol-d3 in Advanced Research

The utility of TFE-d3 extends far beyond its basic function as a deuterated solvent for NMR spectroscopy. Its unique properties make it an invaluable asset in specific research areas, particularly in the study of peptides, proteins, and poorly soluble drug candidates.

Inducing and Stabilizing Secondary Structures in Peptides and Proteins

One of the most significant applications of TFE is its ability to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides and proteins that may otherwise exist in a random coil conformation in aqueous solutions.[3][4] This property is crucial for studying the conformational preferences of these biomolecules, which is often a key aspect of understanding their biological function and in the design of peptidomimetic drugs.

The mechanism behind this effect is multifaceted. TFE is a strong hydrogen bond donor and has a high propensity to form intermolecular hydrogen bonds.[5] In aqueous mixtures, TFE is believed to preferentially solvate the peptide, displacing water from the peptide's vicinity. This creates a lower dielectric environment that favors the formation of intramolecular hydrogen bonds within the peptide backbone, thus promoting the formation of stable secondary structures.[4]

Enhancing the Solubility of Hydrophobic Drug Candidates

A major hurdle in drug development is the poor aqueous solubility of many promising compounds. This can impede biological screening and formulation development. TFE can act as a potent co-solvent to enhance the solubility of these hydrophobic molecules. Its fluorinated nature allows it to create microenvironments that can effectively solvate non-polar compounds, making them amenable to analysis by techniques such as NMR.

A Unique Solvent for Fluorinated Compounds

For researchers working with fluorinated drug molecules, TFE-d3 offers a distinct advantage. Its own fluorine atoms do not interfere with ¹⁹F NMR studies of the analyte, providing a "clean" spectral window for observing the fluorine signals of the compound of interest.

Experimental Protocol: NMR Sample Preparation of a Peptide in 2,2,2-Trifluoroethanol-d3

The following protocol provides a detailed, step-by-step methodology for preparing a peptide sample for NMR analysis using TFE-d3. This protocol is designed to be a self-validating system, with explanations for each step to ensure experimental success.

Pre-requisites and Materials:

-

High-purity synthetic peptide (lyophilized powder)

-

2,2,2-Trifluoroethanol-d3 (≥99.5 atom % D)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes and tips

-

Argon or nitrogen gas supply (optional but recommended)

-

Parafilm

Step-by-Step Methodology:

-

Peptide Handling and Weighing:

-

Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.

-

Accurately weigh the desired amount of peptide in a clean, dry microcentrifuge tube. For a typical peptide of 10-30 residues, a concentration of 1-5 mM is a good starting point for ¹H NMR.[6][7]

-

-

Solvent Preparation and Transfer:

-

TFE-d3 is hygroscopic. To minimize water contamination, handle the solvent in a dry environment (e.g., a glove box or under a stream of dry inert gas).[2]

-

Using a calibrated pipette, add the calculated volume of TFE-d3 to the microcentrifuge tube containing the peptide. For a 5 mm NMR tube, a final volume of 500-600 µL is typically required.[8]

-

-

Dissolution of the Peptide:

-

Gently vortex the sample to facilitate the dissolution of the peptide. Avoid vigorous shaking that could cause the peptide to denature or aggregate.

-

Visually inspect the solution to ensure complete dissolution. If necessary, sonication in a water bath for a short period can aid in dissolving stubborn peptides.

-

-

Transfer to NMR Tube:

-

Carefully transfer the peptide solution from the microcentrifuge tube to a clean, dry 5 mm NMR tube using a pipette.

-

Ensure the liquid column height is sufficient to be within the detection region of the NMR spectrometer's coils (typically 4-5 cm).[8]

-

-

Sealing and Labeling:

-

Cap the NMR tube securely. For long-term experiments or to further prevent solvent evaporation and moisture ingress, the cap can be sealed with Parafilm.

-

Clearly label the NMR tube with the sample identification.

-

Causality Behind Experimental Choices:

-

Why start with lyophilized peptide? Lyophilization removes water and other volatile solvents from the peptide preparation, providing a stable, dry powder that is ideal for accurate weighing and reconstitution in the desired deuterated solvent.

-

Why is a concentration of 1-5 mM recommended for peptides? This concentration range typically provides a good signal-to-noise ratio for ¹H NMR experiments without promoting significant peptide aggregation, which can lead to broad, uninformative spectra.[6][7]

-

Why the emphasis on a dry environment for TFE-d3? The hydroxyl group of TFE-d3 can exchange with protons from atmospheric water. This introduces a residual HDO peak in the ¹H NMR spectrum, which can obscure signals from the analyte.[2]

-

Why is gentle vortexing preferred? Peptides can be sensitive to mechanical stress. Gentle mixing ensures dissolution without causing irreversible denaturation or aggregation.

Visualization of the Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing a peptide sample for NMR analysis, highlighting the selection of TFE-d3 as the solvent of choice.

Caption: Workflow for peptide NMR sample preparation using TFE-d3.

Trustworthiness and Self-Validation

The protocols and insights provided in this guide are based on established principles of NMR spectroscopy and peer-reviewed literature. To ensure the trustworthiness of your experimental results, consider the following self-validation steps:

-

Monitor the residual solvent peak: The chemical shift and line shape of the residual protio-solvent peak can provide information about the sample conditions.

-

Check for aggregation: Broad NMR signals may indicate peptide aggregation. Acquiring a diffusion-ordered spectroscopy (DOSY) experiment can help to confirm the monomeric state of the peptide.

-

Temperature stability: For variable temperature studies, ensure that the peptide remains stable and does not precipitate at the desired temperature range in TFE-d3.

By adhering to these guidelines and understanding the underlying principles of working with 2,2,2-Trifluoroethanol-d3, researchers and drug development professionals can leverage its unique properties to gain deeper insights into the structure and function of their molecules of interest.

References

- Dyson, H. J., Satterthwait, A. C., Lerner, R. A., & Wright, P. E. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790–8798.

- Povey, J. F., Smissen, P. E., Howard, M. J., & Waltho, J. P. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of structural biology, 157(2), 369–378.

-

Spirit. (n.d.). NMR sample preparation guidelines. Retrieved January 21, 2026, from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved January 21, 2026, from [Link]

-

Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 21, 2026, from [Link]

-

Eurisotop. (n.d.). 2,2,2-TRIFLUOROETHANOL-D3. Retrieved January 21, 2026, from [Link]

-

ATB. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 21, 2026, from [Link]

- Ng, S., Xie, Y., & Schaefer, H. F. (2024). Hydrogen Bonding in 2,2,2-Trifluoroethanol. Research Square.

-

ResearchGate. (n.d.). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Retrieved January 21, 2026, from [Link]

- Li, Y., & Gierasch, L. M. (1995). Effect of trifluoroethanol on the solution structure and flexibility of desmopressin: a two-dimensional NMR study. International journal of peptide and protein research, 45(5), 471–481.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved January 21, 2026, from [Link]

- Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. SpringerLink.

-

Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

- Chaubey, B., Dey, A., Banerjee, A., Chandrakumar, N., & Pal, S. (2020). Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin: An Approach with Solvent 19F Low-Field NMR Relaxation and Overhauser Dynamic Nuclear Polarization Studies. The journal of physical chemistry. B, 124(28), 5993–6003.

-

ResearchGate. (n.d.). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved January 21, 2026, from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. uni-onward.com.tw [uni-onward.com.tw]

- 3. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nmr-bio.com [nmr-bio.com]

- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 8. depts.washington.edu [depts.washington.edu]

An In-Depth Technical Guide to 2,2,2-Trifluoroethanol-d3 (CAS: 77253-67-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Unique Solvent's Role

2,2,2-Trifluoroethanol-d3 (TFE-d3) is more than just a deuterated solvent; it is a specialized tool that offers unique advantages in the fields of nuclear magnetic resonance (NMR) spectroscopy, structural biology, and organic synthesis. Its distinct properties, stemming from the electron-withdrawing trifluoromethyl group and the isotopic labeling, make it indispensable for specific, high-level applications. This guide, written from the perspective of a senior application scientist, aims to provide a comprehensive overview of TFE-d3, moving beyond simple data points to explain the causality behind its selection and application in advanced research settings. We will explore its fundamental properties, its critical role in probing the structures of peptides and proteins, its application in NMR, and the necessary protocols for its safe and effective use.

Section 1: Core Properties and Specifications

At its core, TFE-d3 is the deuterated analogue of 2,2,2-Trifluoroethanol, where the hydrogens on the hydroxyl and ethyl groups are replaced with deuterium.[1][2] This isotopic substitution is critical for its primary application in ¹H NMR, as it minimizes solvent interference in the resulting spectra.

Chemical and Physical Data

The fundamental characteristics of TFE-d3 are summarized below. These properties dictate its behavior as a solvent and its suitability for various experimental conditions. It is a colorless liquid that is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere; proper storage is therefore critical to maintain its isotopic purity and experimental integrity.[3][4]

| Property | Value | Source(s) |

| CAS Number | 77253-67-9 | [3][5] |

| Molecular Formula | C₂D₃F₃O (or CF₃CD₂OD) | [5] |

| Molecular Weight | 103.06 g/mol | [5] |

| Appearance | Colorless Liquid | [2][3] |

| Melting Point | -44 °C | [4][6] |

| Boiling Point | 77-80 °C | [4][6] |

| Density | ~1.415 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | ~1.3 | [1][4] |

| Flash Point | 29 °C (84.2 °F) - Closed Cup | [7] |

| Isotopic Purity | Typically ≥99.5 atom % D | [1] |

Spectroscopic Fingerprint

The primary utility of TFE-d3 lies in its application as an NMR solvent.[8] Understanding its own spectral characteristics is crucial for distinguishing solvent signals from those of the analyte.

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Notes | Source(s) |

| ¹H Residual | ~3.88 | Quintet (or multiplet) | Residual CHD₂ group. | [6][9] |

| ¹H Residual (H₂O/HOD) | ~5.0 | Singlet (broad) | Varies with temperature and concentration. | [6][9] |

| ¹³C | ~126.3 | Quartet (J_C,F) | CF₃ carbon. | [6][9] |

| ¹³C | ~61.5 | Multiplet | CD₂ carbon, coupled to both D and F. | [6][9] |

Section 2: The Power of TFE in Structural Biology

Perhaps the most significant application of TFE (and by extension, TFE-d3 for NMR studies) is in the field of structural biology, particularly for studying peptides and proteins.[10] TFE is not an inert solvent; it actively modulates the secondary structure of biomolecules, making it a powerful tool for investigating folding pathways and stabilizing transient structures.[11]

Mechanism of Action: Inducing Helicity

TFE is known to promote the formation of α-helical structures in peptides and proteins that may otherwise exist as random coils in aqueous solutions.[12][13] The exact mechanism is multifaceted, but it is understood to arise from a combination of factors:

-

Weakening Hydrophobic Interactions: TFE disrupts the cage-like structure of water around nonpolar side chains, which weakens the hydrophobic effect that typically drives the collapse of a protein into a compact, globular state.[14]

-

Stabilizing Intramolecular Hydrogen Bonds: By competing less effectively for hydrogen bonds than water, TFE promotes the formation of intramolecular hydrogen bonds that are the hallmark of secondary structures like α-helices.

-

Nanocrowding Effect: TFE can self-associate to form micelle-like clusters.[12][13] These clusters act as "nanocrowders," creating an excluded volume effect that entropically favors more compact, structured states (like helices) over disordered random coils.[12]

This ability to induce structure is invaluable in drug development. For instance, many bioactive peptides only adopt their functional conformation upon binding to a receptor. TFE can be used to mimic the hydrophobic environment of a receptor pocket, allowing researchers to study the peptide's active conformation in solution.

Workflow for Analyzing Peptide Helicity using TFE

The following diagram illustrates a typical workflow for assessing the effect of TFE on a peptide's secondary structure, a common experiment in drug discovery and protein folding studies.

Caption: Experimental workflow for TFE-induced peptide structure analysis.

Experimental Protocol: TFE Titration Monitored by Circular Dichroism (CD)

This protocol provides a self-validating system to quantify the structural changes in a peptide upon exposure to increasing concentrations of TFE.

Objective: To determine the TFE concentration required to induce a maximal helical structure in a model peptide.

Materials:

-

Lyophilized, purified peptide of known concentration.

-

Phosphate buffer (e.g., 20 mM, pH 7.0).

-

2,2,2-Trifluoroethanol (TFE), spectroscopy grade.

-

CD Spectropolarimeter.

-

Quartz cuvette with a 1 mm path length.

Methodology:

-

Prepare Peptide Stock: Dissolve the peptide in the phosphate buffer to a final concentration of ~50 µM. The exact concentration should be chosen to give a suitable signal in the far-UV range.

-

Prepare Titration Samples: In a series of microcentrifuge tubes, prepare samples with varying percentages of TFE (e.g., 0%, 5%, 10%, 15%, 20%, 30%, 40%, 50% v/v). To do this, add the required volume of TFE first, then add the peptide stock solution to the final volume, ensuring the peptide concentration remains constant across all samples.

-

Causality Check: Preparing individual samples rather than titrating into the cuvette minimizes pipetting errors and ensures concentration accuracy for each data point.

-

-

Instrument Setup:

-

Turn on the Xenon lamp of the CD spectropolarimeter at least 30 minutes before use for stabilization.

-

Purge the instrument with nitrogen gas.

-

Set the acquisition parameters:

-

Wavelength range: 260 nm to 190 nm.

-

Data pitch: 1 nm.

-

Scanning speed: 50 nm/min.

-

Accumulations: 3-5 (to improve signal-to-noise).

-

-

-

Data Acquisition:

-

Acquire a baseline spectrum using a sample containing the highest TFE concentration but no peptide.

-

Measure the CD spectrum for each TFE concentration point, starting from 0%.

-

Self-Validation: The 0% TFE sample serves as the baseline "unfolded" or "native state" reference. The spectra should show a clear isosbestic point if the transition is a two-state process (random coil to helix).

-

-

Data Analysis:

-

Subtract the appropriate baseline from each spectrum.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD in mdeg) / (10 * n * l * C) where n is the number of amino acid residues, l is the pathlength in cm, and C is the molar concentration.

-

Plot MRE at 222 nm (a characteristic wavelength for α-helices) against the % TFE. The resulting sigmoidal curve can be fitted to determine the midpoint of the transition.

-

Section 3: Synthesis and Quality Control of TFE-d3

While TFE-d3 is typically purchased from specialized suppliers of isotopically labeled compounds, understanding its synthesis provides insight into potential impurities. The industrial production of non-deuterated TFE often involves the hydrogenation of trifluoroacetic acid derivatives.[15]

A plausible laboratory-scale synthesis for TFE-d3 would adapt this by using a deuterated reducing agent.

Representative Synthesis Pathway

Caption: Plausible synthesis of TFE-d3 via reduction.

Explanation: The carbonyl group of an ester of trifluoroacetic acid is reduced using a powerful deuteride source like lithium aluminum deuteride (LiAlD₄). The subsequent workup with heavy water (D₂O) ensures the hydroxyl group is also deuterated. Purification is achieved through distillation.

Quality Control

The primary quality control metrics for TFE-d3 are chemical and isotopic purity.

-

Chemical Purity: Typically assessed by Gas Chromatography (GC), ensuring no significant organic contaminants are present.

-

Isotopic Purity: Determined by NMR. The absence of significant proton signals at the corresponding positions confirms high deuteration. The presence of a small residual proton peak is expected and quantified.[6]

-

Water Content: Measured by Karl Fischer titration. Given its hygroscopic nature, low water content is a critical quality parameter.[1]

Section 4: Safety, Handling, and Storage

TFE-d3, like its non-deuterated counterpart, is a hazardous chemical and must be handled with appropriate precautions.

Hazard Summary:

-

Flammable: It is a flammable liquid and vapor.[7][16] Keep away from heat, sparks, and open flames.[17]

-

Toxicity: Toxic if swallowed or inhaled, and harmful in contact with skin.[16][18]

-

Health Hazards: May cause damage to organs through prolonged exposure and is suspected of damaging fertility.[7][18]

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[19]

-

Static Discharge: Use only non-sparking tools and take precautionary measures against static discharge.[16][17]

-

Incompatible Materials: Avoid contact with strong bases and reactive metals.[17]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][17] The hygroscopic nature of TFE-d3 necessitates storage under an inert atmosphere (e.g., argon or nitrogen) if it is to be used for moisture-sensitive applications.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[19]

References

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 2,2,2-TRIFLUOROETHANOL-D3 | 77253-67-9 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,2,2-TRIFLUOROETHANOL-D3 | 77253-67-9 [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. 2,2,2-トリフルオロエタノール-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,2,2-三氟乙醇-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. eurisotop.com [eurisotop.com]

- 10. researchgate.net [researchgate.net]

- 11. Does trifluoroethanol affect folding pathways and can it be used as a probe of structure in transition states? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 15. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. carlroth.com [carlroth.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Isotopic Purity of 2,2,2-Trifluoroethanol-d3

Abstract

2,2,2-Trifluoroethanol-d3 (TFE-d3), with the chemical formula CF₃CD₂OD, is a deuterated isotopologue of 2,2,2-Trifluoroethanol widely employed in pharmaceutical research, protein structure analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, and as a specialized solvent in organic synthesis.[1][2][3][4] The substitution of hydrogen with its heavy isotope, deuterium, imparts unique properties that are critical for these applications. However, the utility of TFE-d3 is fundamentally dependent on its isotopic purity—the extent to which hydrogen atoms have been replaced by deuterium at the specified positions. This guide provides a comprehensive technical overview of the principles, methodologies, and best practices for the determination and validation of TFE-d3 isotopic purity, tailored for researchers, analytical scientists, and drug development professionals.

The Significance of Isotopic Purity in High-Value Applications

The isotopic enrichment of TFE-d3 is not merely a quality metric; it is a critical performance parameter that directly impacts experimental outcomes. In pharmaceutical development, deuterated compounds are used as internal standards in pharmacokinetic studies using mass spectrometry, where the mass shift due to deuterium allows for clear differentiation from the non-labeled analyte.[5][6] High isotopic purity ensures a clean baseline and accurate quantification.

In protein NMR, TFE is used as a co-solvent to induce and stabilize secondary structures like α-helices.[2][7] The use of TFE-d3 (CF₃CD₂OD) is essential to eliminate large, obscuring solvent signals from ¹H NMR spectra, allowing for the unambiguous observation of peptide and protein resonances.[1][3] Residual protons in the TFE-d3 can introduce significant spectral artifacts, complicating analysis. Therefore, a precise understanding and verification of isotopic purity are paramount for data integrity.

Typical Specifications for High-Purity TFE-d3

Commercial suppliers of high-grade TFE-d3 provide a Certificate of Analysis (CoA) detailing key quality attributes.[8] Researchers must scrutinize these specifications to ensure the material is fit for its intended purpose.

| Parameter | Typical Specification | Significance |

| Isotopic Purity (Atom % D) | ≥99.5% | The percentage of deuterium enrichment at the labeled positions (CD₂ and OD). Directly impacts the performance in NMR and MS applications.[9][10][11] |

| Chemical Purity (CP) | ≥99% | The percentage of the material that is chemically CF₃CD₂OD, irrespective of isotopic composition. Ensures absence of other chemical contaminants.[12] |

| Water Content (H₂O) | ≤0.05% | Water can interfere with reactions and introduce a significant proton signal in ¹H NMR. The hydroxyl deuterium (-OD) is also susceptible to H-D exchange with residual water.[10] |

Core Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for quantifying the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[5][13] Each offers unique advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful and direct method for determining both the site and level of deuteration. The strategy relies on quantifying the small signals from residual protons in a deuterated matrix.

-

Expertise & Causality: The fundamental principle is that ¹H and ²H (deuterium) nuclei resonate at distinctly different frequencies in a magnetic field. By using ¹H NMR, we can selectively observe and quantify the signals from any remaining C-H or O-H bonds. Because the signal intensity is directly proportional to the number of nuclei, we can integrate the residual proton signals and compare them to a known internal standard to calculate the isotopic purity. A combined approach using both ¹H and ²H NMR can provide an even more accurate determination of isotope abundance.[14]

-

Techniques:

-

¹H NMR (Proton NMR): This is the most common method. The spectrum of a high-purity TFE-d3 sample will show a very small residual quartet for the -CHD- group (due to coupling with the adjacent CF₃ group) and a small singlet for the -OH group. The isotopic purity is calculated by comparing the integral of these residual signals to the integral of a known amount of a non-deuterated internal standard.

-

¹³C NMR (Carbon-13 NMR): Deuteration causes a characteristic isotopic shift on the attached carbon atom's resonance and a change in the signal's multiplicity (a C-D bond appears as a triplet, while a C-H bond is a doublet in a coupled spectrum). This can be used to confirm the position of deuteration and, in some cases, quantify the different isotopologues (e.g., -CD₂-, -CHD-, -CH₂-).[15]

-

Mass Spectrometry (MS)

MS separates ions based on their mass-to-charge ratio (m/z), making it an inherently suitable technique for distinguishing between isotopologues. High-resolution mass spectrometry (HR-MS) is particularly effective.[5][16]

-

Expertise & Causality: The substitution of one hydrogen (mass ≈ 1.008 Da) with one deuterium (mass ≈ 2.014 Da) results in a nominal mass increase of 1 Da per substitution. TFE-d3 (CF₃CD₂OD) has a nominal mass of 103, whereas its non-deuterated counterpart (CF₃CH₂OH) has a nominal mass of 100.[9][17] By examining the ion cluster in the mass spectrum, one can determine the relative abundance of the fully deuterated species ([M+H]⁺ at m/z 104.03 for TFE-d3) versus the species with residual protons (e.g., CF₃CHDOD, CF₃CH₂OD, etc.).

-

Trustworthiness: For MS analysis to be trustworthy, the method must be validated to ensure that ionization efficiency is the same for all isotopologues and that there is no in-source hydrogen-deuterium exchange.[18][19] Liquid chromatography (LC) can be coupled with MS (LC-MS) to separate chemical impurities prior to isotopic analysis, ensuring that the measured isotopic distribution belongs solely to the compound of interest.[20]

Analytical Workflow and Decision Making

Choosing the correct analytical technique depends on the specific requirements of the analysis. The following workflow and decision tree provide guidance for selecting the optimal approach.

Caption: General Workflow for TFE-d3 Isotopic Purity Verification

Caption: Decision Tree for Method Selection

Experimental Protocol: Isotopic Purity by Quantitative ¹H NMR (qNMR)

This protocol describes a self-validating system for the precise determination of TFE-d3 isotopic purity using an internal standard.

Materials and Instrumentation

-

TFE-d3: Sample to be analyzed.

-

Internal Standard (IS): Maleic Anhydride (High purity, NIST traceable if possible). Must be stable, non-volatile, and have a proton signal in a clear region of the spectrum.

-

Solvent: Acetone-d6 (high purity, ≥99.9% D).

-

Instrumentation: NMR Spectrometer (≥400 MHz) equipped with a probe capable of quantitative measurements.

-

Equipment: Analytical balance, volumetric flasks, Class A pipettes, NMR tubes.

Step-by-Step Methodology

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh approximately 20 mg of Maleic Anhydride into a 10 mL volumetric flask.

-

Record the exact weight to four decimal places.

-

Dissolve and dilute to the mark with Acetone-d6. Calculate the precise concentration in mg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the TFE-d3 sample into a clean, dry vial. Record the exact weight.

-

Using a calibrated pipette, add exactly 0.500 mL of the Internal Standard stock solution to the vial.

-

Add an additional 0.2 mL of Acetone-d6 to ensure sufficient volume for analysis.

-

Mix thoroughly and transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Instrument Setup: Tune and match the probe. Lock onto the deuterium signal of the Acetone-d6. Shim the magnetic field to achieve optimal resolution.

-

Quantitative Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) with a 30° flip angle.

-

Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard). For quantitative accuracy, a D1 of 30-60 seconds is recommended.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the internal standard signal.

-

Acquisition Time (AQ): Ensure AQ is sufficient to capture the entire FID for good digital resolution.

-

-

-

Data Processing and Analysis:

-

Apply a small exponential line broadening (e.g., 0.3 Hz) to improve S/N.

-

Fourier transform the FID.

-

Phase the spectrum carefully.

-

Perform a baseline correction across the entire spectrum.

-

Integration:

-

Integrate the singlet from the two protons of Maleic Anhydride (IS) at ~7.3 ppm. Set this integral to a fixed value (e.g., 2.00).

-

Integrate the residual proton signal for TFE-d3, which appears as a quartet around 3.9 ppm (for the -CHD- group).

-

-

-

Calculation of Isotopic Purity:

-

The calculation determines the amount of residual non-deuterated TFE (TFE-h3) present.

-

Equation:

Where:

-

I_analyte = Integral of the residual TFE -CHD- quartet.

-

N_analyte = Number of protons for that signal (1 for -CHD-).

-

I_IS = Integral of the internal standard signal.

-

N_IS = Number of protons for the IS signal (2 for Maleic Anhydride).

-

MW_analyte = Molecular weight of non-deuterated TFE (100.04 g/mol ).[21]

-

MW_IS = Molecular weight of the internal standard.

-

Weight_IS = Weight of the internal standard in the NMR tube.

-

Weight_sample = Weight of the TFE-d3 sample in the NMR tube.

-

-

Final Isotopic Purity:

-

Conclusion: A Commitment to Analytical Rigor

The determination of isotopic purity for 2,2,2-Trifluoroethanol-d3 is a critical quality control step that underpins the success of numerous applications in research and development. While commercial suppliers provide certificates of analysis, an independent verification using a validated, in-house method like quantitative NMR provides the highest level of scientific assurance. By understanding the causality behind the chosen analytical technique and implementing robust, self-validating protocols, researchers can ensure the integrity of their materials and the reliability of their experimental data. This commitment to analytical rigor is non-negotiable in the pursuit of scientific excellence and the development of novel therapeutics.

References

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 3. 2,2,2-TRIFLUOROETHANOL-D3 | 77253-67-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 2,2,2-トリフルオロエタノール-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,2,2-トリフルオロエタノール-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,2,2-三氟乙醇-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. isotope.com [isotope.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 18. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resolvemass.ca [resolvemass.ca]

- 21. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2,2-Trifluoroethanol-d3 safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoroethanol-d3

Introduction: Beyond a Standard Solvent

2,2,2-Trifluoroethanol-d3 (TFE-d3), the deuterated isotopologue of trifluoroethanol, is a colorless liquid with the chemical formula CF₃CD₂OD.[1][2] While it shares many physical properties with its parent compound, the substitution of deuterium for protium at the hydroxyl and alpha-carbon positions makes it a valuable tool for researchers, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a specialized solvent in organic synthesis.[3][4]

The strategic replacement of hydrogen with deuterium, a stable, non-radioactive isotope, is a cornerstone of modern pharmaceutical research.[5] This substitution introduces a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on a molecule's metabolic fate due to the kinetic isotope effect (KIE), where reactions involving the cleavage of the C-D bond proceed more slowly.[5] This can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and potentially altered toxicity for drug candidates.[6][7]

However, these unique properties also demand a nuanced approach to safety. The altered physicochemical characteristics and biological processing of deuterated compounds necessitate a comprehensive understanding of their handling, storage, and disposal that goes beyond a standard Safety Data Sheet (SDS).[5] This guide provides an in-depth analysis of the safety profile of TFE-d3, tailored for the researchers, scientists, and drug development professionals who work with this versatile compound.

Section 1: Hazard Identification and GHS Classification - A Researcher's Perspective

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For TFE-d3, the classifications point to a substance that demands significant respect and careful handling in a laboratory setting. The signal word "Danger" is consistently used, indicating severe potential hazards.[1][8]

A synthesis of GHS classifications from leading suppliers highlights the primary risks associated with TFE-d3.

| Hazard Class | Category | Hazard Statement | Practical Implication in the Lab |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Requires storage in a dedicated flammables cabinet and strict avoidance of ignition sources (sparks, hot plates, open flames).[1][8][9] |

| Acute Toxicity (Oral, Inhalation) | Category 3 | H301/H331: Toxic if swallowed or if inhaled | All handling must be conducted within a certified chemical fume hood to prevent inhalation of vapors. Accidental ingestion poses a serious health risk.[1][10] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Skin contact must be avoided through the use of appropriate chemical-resistant gloves and a lab coat.[8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | The risk of irreversible eye damage necessitates the mandatory use of safety goggles or a face shield.[1][8][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Prolonged or repeated contact can lead to dermatitis.[8][12] |

| Reproductive Toxicity | Category 1B / 2 | H360: May damage fertility or the unborn child | This is a critical hazard for all personnel of reproductive age. Workflows should be designed to minimize exposure, and all safety precautions must be strictly followed.[13] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood, Lungs) through prolonged or repeated exposure | Chronic, low-level exposure is a significant concern, reinforcing the need for consistent use of engineering controls like fume hoods.[1][8] |

Section 2: Core Safety Protocols - From Benchtop to Waste

Adherence to rigorous safety protocols is non-negotiable when handling TFE-d3. The causality behind these protocols is rooted directly in the compound's chemical properties and toxicological profile.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against exposure.

-

Eye Protection: Due to the Category 1 hazard for serious eye damage, standard safety glasses are insufficient.[8] Chemical splash goggles or a full-face shield are mandatory to protect against splashes and vapors.[11]

-

Hand Protection: "Gloves" is too generic. Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always check the manufacturer's glove compatibility data for trifluoroethanol. Inspect gloves for any signs of degradation or perforation before each use.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact and in the event of a small fire.[5]

-

Respiratory Protection: When engineering controls are not sufficient or during certain high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be required.[11][14]

Safe Handling and Engineering Controls

The environment in which TFE-d3 is handled is as critical as the PPE worn.

-

Chemical Fume Hood: All manipulations of TFE-d3 must be performed inside a properly functioning chemical fume hood.[12] This is a direct countermeasure to its high vapor pressure and acute inhalation toxicity.[10][11] The hood sash should be kept as low as possible to maximize protection.

-

Ignition Source Control: As a flammable liquid with a flash point of approximately 29°C (84°F), TFE-d3 vapors can easily ignite at room temperature.[1] All potential ignition sources—hot plates, open flames, non-intrinsically safe electrical equipment—must be strictly eliminated from the work area.[12][15]

-

Static Discharge Prevention: Vapors can travel a significant distance to an ignition source and flash back.[12][15] When transferring larger quantities, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity.[8] Use only non-sparking tools for any mechanical operations.[8][12]

-

Inert Atmosphere Handling: A key consideration for a deuterated solvent is the preservation of its isotopic purity. TFE-d3 is hygroscopic, meaning it readily absorbs moisture from the air.[4] This atmospheric water can lead to hydrogen-deuterium (H/D) exchange, particularly at the hydroxyl position, compromising the integrity of experiments.[5][16] Therefore, for applications where isotopic purity is critical, handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon) is best practice.[16]

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and ensuring safety.

-

Storage Location: TFE-d3 must be stored in a designated flammables area or a UL-rated flammables cabinet.[12][15] The area must be cool, dry, and well-ventilated, away from direct sunlight and heat.[15]

-

Container Integrity: Keep the container tightly closed to prevent the escape of flammable vapors and to protect the contents from atmospheric moisture.[8]

-

Incompatible Materials: Store TFE-d3 away from strong bases and reactive metals, as these can trigger hazardous reactions.[12]

Section 3: Emergency Procedures - A Step-by-Step Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

All laboratory personnel should be familiar with these immediate actions.

-

Inhalation: Immediately move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Accidental Release (Spill) Response Protocol

A spill of TFE-d3 is a multi-hazard situation (flammable, toxic) that requires a systematic response.

Step-by-Step Spill Cleanup Methodology:

-

Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or the ventilation is poor, evacuate the laboratory.

-

Eliminate Ignition Sources: Immediately turn off all nearby hot plates, equipment, and any other potential sources of sparks or flames.[12]

-

Ventilate: Ensure the area is well-ventilated, primarily through the chemical fume hood.

-

Don PPE: Before attempting cleanup, don the appropriate PPE: chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Contain & Absorb: For small spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

-

Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[12]

-

Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

-

Dispose: Ensure the hazardous waste container is sealed, labeled, and disposed of according to institutional and local regulations.[15]

Caption: Workflow for responding to a TFE-d3 spill.

Section 4: In-Depth Technical Data

A comprehensive understanding of TFE-d3's properties is vital for experimental design and safety assessment.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂D₃F₃O | [2][13] |

| Molecular Weight | 103.06 g/mol | [1][2][13] |

| CAS Number | 77253-67-9 | [1][13] |

| Appearance | Colorless Liquid | [3][4] |

| Boiling Point | 77-80 °C | [4] |

| Melting Point | -44 °C | [4] |

| Density | ~1.415 - 1.450 g/mL at 25 °C | [13] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [1] |

| Autoignition Temp. | 480 °C (896 °F) | [13][14] |

Toxicological Profile

The toxicological data for TFE-d3 is largely extrapolated from its non-deuterated analogue, 2,2,2-Trifluoroethanol.

-

Acute Effects: The compound is harmful if swallowed, inhaled, or comes into contact with the skin.[13][15] High vapor concentrations can lead to symptoms such as headache, dizziness, nausea, and vomiting.[12]

-

Eye and Skin Damage: It is classified as causing serious, potentially irreversible eye damage and skin irritation.[8][13] Prolonged skin contact can de-fat the skin, leading to dermatitis.[12]

-

Chronic and Organ-Specific Effects: The most significant long-term risks are reproductive toxicity and specific target organ toxicity. It is suspected of damaging fertility.[13][14] Repeated or prolonged inhalation exposure may cause damage to the blood and respiratory system.[1][8][14]

Ecological Information and Disposal

-

Environmental Fate: TFE-d3 is expected to be highly mobile in the environment due to its volatility.[12][15] Bioaccumulation is considered unlikely.[15] However, it should not be released into the environment, drains, or groundwater systems.[12]

-

Disposal Protocol: All waste containing TFE-d3, including contaminated absorbents and empty containers, must be treated as hazardous waste.[15] Empty containers retain product residue (liquid and vapor) and can be dangerous.[15] Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations through an approved waste disposal facility.[12][17]

Conclusion

2,2,2-Trifluoroethanol-d3 is more than just a deuterated solvent; it is a potent chemical with a complex hazard profile that includes flammability, acute toxicity, and significant long-term health risks such as reproductive damage. For researchers and drug development professionals, a safety-first mindset is paramount. This involves not only adhering to the protocols outlined in this guide—from mandatory engineering controls and appropriate PPE to meticulous storage and emergency preparedness—but also understanding the scientific rationale behind each precaution. By integrating this in-depth safety knowledge into daily laboratory practice, the scientific community can continue to leverage the unique benefits of deuterated compounds while ensuring the health and safety of its most valuable asset: its people.

References

- Fisher Scientific. (2024, March 27). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol-d3.

- Benchchem. (2025, November). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol-d3.

- Cambridge Isotope Laboratories. 2,2,2-TRIFLUOROETHANOL-D3 (D, 99%) Safety Data Sheet.

-

Steffen's Chemistry Pages. (2013, December 10). 2,2,2-Trifluoroethanol-d3. Retrieved from steffen-s.de. ([Link])

- Benchchem. Technical Support Center: Navigating the Nuances of Deuterated Compounds.

-

Chemdad. 2,2,2-TRIFLUOROETHANOL-D3. Retrieved from Chemdad. ([Link])

-

PubChem. 2,2,2-Trifluoroethanol. Retrieved from PubChem, National Center for Biotechnology Information. ([Link])

- Sigma-Aldrich. (2024, September 5). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol-d3.

- Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol.

-

Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. ([Link])

- Acros Organics. (2014, April 29). SAFETY DATA SHEET.

- ScienceLab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS.

-

Maxed Out Compounds. How to Handle Research Compounds Safely. Retrieved from Maxed Out Compounds. ([Link])

-

Salamandra. Regulatory Considerations for Deuterated Products. Retrieved from Salamandra. ([Link])

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from Pharmaffiliates. ([Link])

Sources

- 1. 2,2,2-三氟乙醇-d3 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,2,2-TRIFLUOROETHANOL-D3 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. salamandra.net [salamandra.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. isotope.com [isotope.com]

- 9. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. maxedoutcompounds.com [maxedoutcompounds.com]

A Comprehensive Technical Guide to the Storage and Handling of 2,2,2-Trifluoroethanol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol-d3 (TFE-d3) is a deuterated fluorinated alcohol with the chemical formula CF₃CD₂OD.[1] It serves as a vital solvent in modern analytical and synthetic chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of molecular structures.[2][3] Its unique properties, such as its ability to solubilize a wide range of compounds including peptides and proteins, make it an invaluable tool in drug discovery and development.[3][4] However, the same physicochemical characteristics that make TFE-d3 a superior solvent also necessitate stringent storage and handling protocols to ensure experimental integrity and operator safety. This guide provides an in-depth examination of the critical aspects of managing TFE-d3 in a laboratory setting, grounded in scientific principles and established safety practices.

Physicochemical Properties and Their Implications

A thorough understanding of the properties of 2,2,2-Trifluoroethanol-d3 is fundamental to its safe and effective use. These properties dictate the necessary storage conditions and handling procedures.

| Property | Value | Implication for Storage and Handling |

| Molecular Formula | C₂D₃F₃O[5] | The presence of deuterium makes it suitable for ¹H NMR applications. |

| Molecular Weight | 103.06 g/mol [1][5] | Standard for a small organic molecule. |

| Appearance | Clear, colorless liquid[2] | Allows for easy visual inspection for contamination. |

| Boiling Point | 77-80 °C[2][6][7] | Volatile, requiring well-ventilated handling areas and secure containers. |

| Melting Point | -44 °C[2][7] | Remains liquid under standard laboratory refrigeration. |

| Density | 1.415 - 1.450 g/mL at 25 °C[2][5] | Heavier than water. |

| Flash Point | 29 °C (84.2 °F)[8] | Flammable liquid; requires storage away from ignition sources.[8] |

| Hygroscopicity | Hygroscopic[3][9] | Readily absorbs moisture from the atmosphere, which can compromise its isotopic purity and affect experimental results.[10][11] |

The trifluoromethyl group significantly influences the alcohol's acidity, making it more acidic than ethanol.[12] This increased acidity can affect the stability of acid-sensitive analytes and should be a consideration during experimental design.

Health and Safety Hazards: A Critical Assessment

2,2,2-Trifluoroethanol-d3 is classified as a hazardous substance, and all handling procedures must be conducted with an awareness of its potential health effects.[5]

Primary Hazards:

-

Flammability: As a flammable liquid and vapor, TFE-d3 poses a fire risk.[8][13] Vapors can travel to an ignition source and flash back.[14][15]

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5][13] It is also suspected of damaging fertility.[5][8]

-

Irritation: Causes serious eye damage and skin irritation.[5][13]

Exposure Routes and Symptoms:

-

Inhalation: May cause irritation of the respiratory tract.[8] High vapor concentrations can lead to headaches, dizziness, and nausea.[14]

-

Skin Contact: Causes skin irritation and can be absorbed through the skin in harmful amounts.[8]

-

Eye Contact: Can cause severe eye irritation and potential corneal injury.[8]

-

Ingestion: Harmful if swallowed and may cause gastrointestinal irritation.[8]

Due to these hazards, it is imperative to handle 2,2,2-Trifluoroethanol-d3 in a well-ventilated area, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE).[16]

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when working with TFE-d3.

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[17]

-

Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for materials suitable for fluorinated alcohols. Double-gloving is recommended for handling larger quantities or for prolonged tasks.[17]

-

Body Protection: A flame-resistant lab coat is essential.[17] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8]

Storage Protocols: Preserving Integrity and Ensuring Safety

The primary objectives for storing TFE-d3 are to maintain its isotopic and chemical purity and to prevent accidents. Its hygroscopic and flammable nature dictates the following storage protocols.

Core Storage Principles:

-

Inert Atmosphere: To prevent moisture absorption and potential degradation, TFE-d3 should be stored under an inert atmosphere, such as dry nitrogen or argon.[10]

-

Tightly Sealed Containers: Containers must be kept tightly closed to prevent the ingress of atmospheric moisture and the escape of flammable vapors. Septum-sealed vials are ideal for minimizing exposure during repeated use.[10]

-

Controlled Environment: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][14] This area should be away from heat, sparks, and open flames.[8]

-

Material Compatibility: Avoid storage with incompatible materials such as strong bases and metals.[5][14]

Handling Procedures: A Step-by-Step Guide

Adherence to a strict handling protocol is crucial for both experimental success and personal safety.

Preparation:

-

Designate a Handling Area: All transfers and sample preparations should occur within a chemical fume hood.[16]

-

Assemble all Materials: Before opening the TFE-d3 container, ensure all necessary glassware, syringes, and other equipment are clean, dry, and readily accessible. Glassware should be oven-dried and cooled in a desiccator to remove residual moisture.[11][18]

-

Don Appropriate PPE: Put on all required personal protective equipment as outlined in Section 3.

Dispensing and Sample Preparation:

-

Inert Atmosphere Transfer: For high-purity applications like NMR, it is recommended to handle TFE-d3 under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[10][19]

-

Syringe Transfer: For septum-sealed vials, use a dry syringe to withdraw the required amount of solvent.[10] Before withdrawal, it can be beneficial to inject a volume of dry nitrogen or argon equal to the volume of liquid to be removed to maintain a positive pressure of inert gas.[18]

-

Immediate Sealing: Immediately after dispensing, securely close the container to minimize exposure to the atmosphere.[10]

-

Sample Preparation: When preparing samples, especially for NMR, rinsing the NMR tube with a small amount of the deuterated solvent before preparing the final sample can help to exchange any protons from residual moisture on the glass surface.[11]

Emergency Procedures and Waste Disposal

Spill Management:

-

Small Spills: In a well-ventilated area and with appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[8] Place the contaminated material in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[17]

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Waste Disposal:

-

Dispose of unused 2,2,2-Trifluoroethanol-d3 and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][14] Do not dispose of it down the drain.[14]

Conclusion

2,2,2-Trifluoroethanol-d3 is a powerful solvent with significant utility in research and development. Its effective and safe use is contingent upon a comprehensive understanding of its properties and hazards. By implementing the rigorous storage and handling protocols detailed in this guide, researchers can ensure the integrity of their experiments, the longevity of this valuable reagent, and a safe laboratory environment for all personnel.

References

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

-

Steffen's Chemistry Pages. (2013, December 10). 2,2,2-Trifluoroethanol-d3. Retrieved from [Link]

-

Molbase. (n.d.). 2,2,2-TRIFLUOROETHANOL-D3 77253-67-9 wiki. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2,2,2-Trifluoroethanol-d3, 99.5 atom % D. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 2,2,2-TRIFLUOROETHANOL-D3. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Carl ROTH. (2023, February 17). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]

-

PubMed. (2020, July 16). Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

-